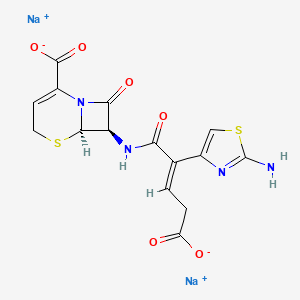
7432-S-trans sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7432-S-trans sodium salt, also known by its IUPAC name disodium; (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a compound with significant antibacterial properties. It is a new oral cephem antibiotic that is well absorbed from the intestinal mucosa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7432-S-trans sodium salt involves several steps. One common method includes the reaction of diphenylmethyl 2-(2-benzyloxycarbonylamino-4-thiazolyl)acetate with diphenylmethyl formate in the presence of sodium hydride. This reaction produces a hydroxymethylene acetate, which is then subjected to a Wittig reaction with phosphorane to yield a diester. The diester is treated with trifluoroacetic acid to afford a mixture of monoacids. These monoacids are then coupled with 7-aminocephem to produce cephem esters, which are finally deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
7432-S-trans sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
7432-S-trans sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of cephem antibiotics.
Biology: The compound is studied for its interaction with bacterial penicillin-binding proteins and its antibacterial activity.
Medicine: It is being researched for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mechanism of Action
7432-S-trans sodium salt exerts its antibacterial effects by binding to bacterial penicillin-binding proteins, which are essential for cell wall synthesis. This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The compound has a high affinity for penicillin-binding protein 3 in Escherichia coli and other bacteria, making it effective against a wide range of bacterial species .
Comparison with Similar Compounds
Similar Compounds
Cefaclor: Another oral cephalosporin antibiotic with similar antibacterial properties.
Cefixime: A third-generation cephalosporin with a broader spectrum of activity.
Ceftibuten: Known for its high oral bioavailability and effectiveness against respiratory tract infections.
Uniqueness
7432-S-trans sodium salt is unique due to its high binding affinity for penicillin-binding protein 3 and its effectiveness against a wide range of bacterial species, including those resistant to other antibiotics. Its oral bioavailability and stability make it a promising candidate for further development and use in clinical settings .
Properties
CAS No. |
97547-76-7 |
|---|---|
Molecular Formula |
C15H12N4Na2O6S2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1 |
InChI Key |
BZEMMXYCXPPDCE-BATFEWGOSA-L |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















